Validated LC-MS/MS Method Performance with Tetrabenazine-d7 as Internal Standard for Human Plasma Pharmacokinetics
In a validated LC-MS/MS method for quantifying tetrabenazine and its active metabolites (α- and β-dihydrotetrabenazine) in human plasma, Tetrabenazine-d7 was used as the internal standard. The method achieved a lower limit of quantification (LLOQ) of 0.01 ng/mL for tetrabenazine and 0.50 ng/mL for the metabolites, with a linear calibration range extending to 5.03 ng/mL for tetrabenazine and 100 ng/mL for metabolites. The use of Tetrabenazine-d7 enabled precise and accurate quantification, with intra- and inter-day precision (%CV) and accuracy (%bias) within FDA acceptance criteria (±15%) across all quality control levels [1].
| Evidence Dimension | Lower Limit of Quantification (LLOQ) |
|---|---|
| Target Compound Data | 0.01 ng/mL (tetrabenazine), 0.50 ng/mL (metabolites) using Tetrabenazine-d7 as IS |
| Comparator Or Baseline | LLOQ of 0.01 ng/mL and 0.50 ng/mL, respectively, achieved with Tetrabenazine-d7; no valid comparator method without IS or with different IS is reported in the same study. |
| Quantified Difference | Method enabled quantification at sub-ng/mL levels, essential for low-concentration clinical samples. |
| Conditions | Human plasma; Solid-phase extraction; Zorbax SB C18 column; API-4000 LC-MS/MS in MRM mode; run time 2.5 min. |
Why This Matters
The method's sensitivity, validated with Tetrabenazine-d7, directly supports accurate pharmacokinetic profiling in clinical studies, ensuring reliable data for regulatory submissions.
- [1] Derangula, V.R., et al. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study. Biomed. Chromatogr. 2013, 27, 792-801. DOI: 10.1002/bmc.2862. View Source
